3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Overview
Description
3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a heterocyclic compound that incorporates a thiadiazole ring, a pyrrolidine ring, and an oxazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol . The intermediate product is then cyclized to form the oxazolidinone ring, completing the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability .
Mechanism of Action
The mechanism of action of 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt critical pathways in cells, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
Pyrrolidine derivatives: Compounds with similar structures that exhibit a range of biological activities.
Oxazolidinone derivatives: Known for their antibacterial properties and used in the development of antibiotics.
Uniqueness
What sets 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one apart is its unique combination of three different heterocyclic rings. This structural complexity allows for a broader range of interactions with biological targets, enhancing its potential as a versatile compound in various applications .
Properties
IUPAC Name |
3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-7-11-12-9(17-7)13-3-2-8(6-13)14-4-5-16-10(14)15/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOOGPHBQFBFMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(C2)N3CCOC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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